Methane

描述

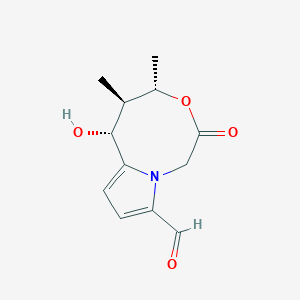

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4/h1H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWKTOKETHGBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4 | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27936-85-2, 58760-46-6 | |

| Record name | Methane polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27936-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58760-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8025545 | |

| Record name | Methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

16.043 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methane is a colorless odorless gas. It is also known as marsh gas or methyl hydride. It is easily ignited. The vapors are lighter than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. It is used in making other chemicals and as a constituent of the fuel, natural gas., Methane, refrigerated liquid (cryogenic liquid) is a colorless odorless liquid. Flammable. Water insoluble., Natural gas, [compressed] appears as a flammable gaseous mixture of straight chain hydrocarbons, predominately compressed methane., Gas or Vapor; Liquid, Colorless, odorless gas; [Merck Index] Vapor density = 0.554 (lighter than air); [HSDB], Liquid, COLOURLESS ODOURLESS COMPRESSED OR LIQUEFIED GAS. | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

-258 °F at 760 mmHg (USCG, 1999), -258.7 °F at 760 mmHg (NTP, 1992), -161.50 °C, -161 °C | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-306 °F (NTP, 1992), -306 °F, -188 °C (-306 °F) - closed cup, Flammable gas | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

3.5 mL/100 mL at 63 °F (NTP, 1992), Insoluble, In water, 22 mg/L at 25 °C, Slightly soluble in acetone; soluble in ethanol, ethyl ether, benzene, toluene, methanol, 0.91 mL in 1 g ether at 20 °C; 0.60 mL in 1 g ethyl alcohol at 20 °C, 0.022 mg/mL at 25 °C, Solubility in water, ml/100ml at 20 °C: 3.3 | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Activated charcoal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.415 to 0.45 at -259.6 °F (USCG, 1999), 0.422 at -256 °F (USCG, 1999) - Less dense than water; will float, 0.554 at 0 °C/4 °C (air = 1 ) or 0.7168 g/liter | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

0.55 (NTP, 1992) - Lighter than air; will rise (Relative to Air), 0.554 at 0 °C (Air = 1), Relative vapor density (air = 1): 0.6 | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

258574 mmHg at 100 °F ; 760 mmHg at -258.7 °F (NTP, 1992), VP: 1 Pa at -220 °C (solid); -10 Pa at 214.2 °C (solid); 100 Pa at -206.8 °C (solid); 1 kPa at -197 °C (solid); 10 kPa at -183.6 °C (solid); 100 kPa at -161.7 °C, 4.66X10+5 mm Hg at 25 °C | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Methanol and carbon monoxide | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

74-82-8, 8006-14-2, 64365-11-3, 1333-86-4 | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3872 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NATURAL GAS, [COMPRESSED] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14802 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Natural gas | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008006142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Activated charcoal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09278 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OP0UW79H66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D&C BLACK NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XYU5U00C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-296 °F (USCG, 1999), -296.5 °F (NTP, 1992), -182.566 °C, -182.4 °C, -183 °C | |

| Record name | LIQUEFIED NATURAL GAS (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3757 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8823 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002714 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0291 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methane's Role in the Global Carbon Cycle: An In-depth Technical Guide

Introduction

Methane (CH₄) is a potent greenhouse gas and a crucial component of the global carbon cycle.[1][2][3] Although its atmospheric concentration is much lower than that of carbon dioxide (CO₂), it is significantly more effective at trapping heat.[4][5] Over a 20-year period, this compound has more than 80 times the warming power of CO₂.[6][7] Since the pre-industrial era, atmospheric this compound concentrations have more than doubled, largely due to human activities, and are responsible for approximately 30% of the total global warming to date.[1][8][9][10] Understanding the sources, sinks, and atmospheric chemistry of this compound is therefore critical for researchers, scientists, and professionals involved in climate science and mitigation strategies. This guide provides a technical overview of the fundamental principles of this compound's role in the global carbon cycle, with a focus on quantitative data, experimental methodologies, and key chemical pathways.

Quantitative Overview of the Global this compound Budget

The global this compound budget is a balance between its sources (emissions) and sinks (removal processes). Both natural and anthropogenic activities contribute to this compound emissions. The primary sink for atmospheric this compound is oxidation by hydroxyl radicals (OH) in the troposphere. The data presented below summarizes the estimated global this compound sources and sinks for the 2008-2017 decade.

Table 1: Global this compound Sources (2008-2017 Average)

| Source Category | Source Type | Emissions (Tg CH₄ / year) | Reference |

| Anthropogenic | Agriculture & Waste | 218 | [11] |

| - Enteric Fermentation & Manure | 115 | [12][13] | |

| - Rice Cultivation | 30 | [7] | |

| - Landfills & Waste | 73 | [5] | |

| Fossil Fuels | 113 | [11] | |

| - Oil & Gas | 75 | [8][14] | |

| - Coal Mining | 38 | [8] | |

| Biomass & Biofuel Burning | 30 | [11] | |

| Natural | Wetlands | 181 | [10][11] |

| Other Natural Sources | 95 | [11] | |

| - Inland Waters | 42 | [15] | |

| - Geological Seeps | 45 | [13] | |

| - Termites | 5 | [5] | |

| - Wild Animals | 3 | ||

| Total Emissions | 576 (550-594) | [11] |

Note: Tg CH₄ = Teragrams of this compound. 1 Tg = 10¹² grams.

Table 2: Global this compound Sinks (2008-2017 Average)

| Sink Category | Removal (Tg CH₄ / year) | Reference |

| Tropospheric OH Reaction | 518 | [15][16] |

| Stratospheric Loss | 29 | [15] |

| Soil Uptake | 30 | [15] |

| Total Sinks | 577 | [11] |

Core Signaling Pathways and Logical Relationships

The Global this compound Cycle

This compound is produced by both natural and human-related activities. Natural sources include wetlands, termites, and geological seeps.[5] Anthropogenic sources are dominated by agriculture (livestock and rice cultivation), fossil fuel extraction and use, and waste decomposition in landfills.[5][8] Once in the atmosphere, this compound is primarily removed through chemical reactions, with a smaller amount being taken up by soils.

Caption: The global this compound cycle, illustrating natural and anthropogenic sources and primary sinks.

Atmospheric Oxidation of this compound

The primary mechanism for removing this compound from the atmosphere is its reaction with the hydroxyl radical (OH).[15][16] This process, which mainly occurs in the troposphere, initiates a chain of reactions that ultimately converts this compound into carbon dioxide and water vapor.[16] This reaction pathway is crucial as it determines the atmospheric lifetime of this compound, which is approximately 9-12 years.[5][9][16]

Caption: Simplified atmospheric oxidation pathway of this compound initiated by the hydroxyl radical (OH).

Experimental Protocols

Accurate quantification of this compound sources and sinks relies on a variety of sophisticated experimental techniques. These protocols range from direct measurements of emissions from specific sources to the analysis of atmospheric and paleo-atmospheric samples.

Measurement of this compound Emissions from Ruminants

Enteric fermentation in ruminant livestock is a major anthropogenic this compound source. Several methods are used to quantify these emissions.

-

Respiration Chambers:

-

Principle: This is considered a gold-standard method where an animal is placed in a sealed, ventilated chamber.[17][18] The difference in this compound concentration between the inlet and outlet air, multiplied by the airflow rate, gives the emission rate.

-

Methodology:

-

Acclimatization: The animal is accustomed to the chamber for a period to reduce stress and ensure normal behavior and feed intake.[19]

-

Measurement Period: The animal remains in the chamber for at least 24-72 hours for continuous measurement.[19]

-

Airflow Control: Air is drawn through the chamber at a constant, precisely measured rate.

-

Gas Analysis: Air samples from the inlet and outlet are continuously or periodically analyzed for this compound concentration using gas chromatography (GC) or non-dispersive infrared (NDIR) sensors.

-

Calculation: this compound emission ( g/day ) = (CH₄_outlet - CH₄_inlet) (ppm) * Airflow rate (L/day) * Molar mass of CH₄ / Molar volume.

-

-

-

SF₆ Tracer Technique:

-

Principle: This technique uses an inert tracer gas, sulfur hexafluoride (SF₆), which is released at a known, constant rate from a permeation tube placed in the animal's rumen.[17][19] The ratio of this compound to SF₆ in exhaled breath is used to calculate the this compound emission rate.

-

Methodology:

-

Permeation Tube Preparation: A permeation tube containing SF₆ is calibrated by measuring its weight loss over time at a constant temperature (39°C) to determine the precise release rate.[17]

-

Tube Administration: The calibrated tube is placed in the rumen of the animal.

-

Sample Collection: A sampling line is fitted to a halter near the animal's nostrils and mouth, connected to an evacuated canister. The canister collects a continuous, integrated sample of the animal's breath over a period (typically 24 hours).[17]

-

Gas Analysis: The collected gas sample is analyzed for both CH₄ and SF₆ concentrations using gas chromatography. Background atmospheric concentrations are also measured.

-

Calculation: CH₄ Emission Rate = SF₆ Release Rate * ([CH₄] in sample - [CH₄] in background) / ([SF₆] in sample - [SF₆] in background).[17]

-

-

Measurement of this compound Fluxes from Wetlands

Wetlands are the largest natural source of this compound. Measuring emissions from these diffuse sources is challenging.

-

Static Chamber Method:

-

Principle: A chamber is placed over a defined area of the wetland surface, and the increase in this compound concentration inside the chamber headspace over a short period is measured.[20][21]

-

Methodology:

-

Collar Installation: A collar or frame is inserted into the soil to provide a seal for the chamber.

-

Chamber Deployment: An opaque or transparent chamber is placed on the collar. Chambers are often equipped with a vent to prevent pressure changes and a fan to ensure air mixing.[20]

-

Gas Sampling: Gas samples are collected from the chamber headspace at regular intervals (e.g., 0, 15, 30, 45 minutes) using syringes and transferred to sealed vials.

-

Gas Analysis: this compound concentrations in the samples are determined using a gas chromatograph with a Flame Ionization Detector (FID).

-

Flux Calculation: The rate of change of this compound concentration over time is calculated. The flux is then determined using the formula: Flux = (dC/dt) * (V/A) * (M/Vm), where dC/dt is the rate of concentration change, V is the chamber volume, A is the surface area, M is the molar mass of this compound, and Vm is the molar volume at the ambient temperature and pressure.[21]

-

-

Isotopic Analysis of Atmospheric this compound

The isotopic composition of this compound (δ¹³C and δ²H) provides a powerful tool for distinguishing between its various sources.[22] this compound from biogenic sources (like wetlands and livestock) is isotopically "lighter" (more depleted in ¹³C) than this compound from fossil fuel sources.[10][23]

-

Principle: Isotope Ratio Mass Spectrometry (IRMS) is used to measure the ratio of stable isotopes (¹³C/¹²C and ²H/¹H) in this compound samples.

-

Methodology:

-

Sample Collection: Whole air samples are collected in specialized flasks from global monitoring stations.

-

This compound Separation: this compound is cryogenically trapped and separated from other air constituents using gas chromatography.[24]

-

Combustion/Pyrolysis: For δ¹³C analysis, the separated CH₄ is combusted to CO₂. For δ²H analysis, it is pyrolyzed to H₂ gas.

-

IRMS Analysis: The resulting CO₂ or H₂ gas is introduced into an isotope ratio mass spectrometer, which measures the isotopic ratios relative to a calibrated standard.

-

Data Reporting: Results are reported in delta (δ) notation in parts per thousand (‰) relative to international standards (VPDB for carbon, VSMOW for hydrogen).

-

Analysis of this compound in Ice Cores

Ice cores contain trapped air bubbles that preserve ancient atmospheric composition, providing a direct record of past this compound concentrations.[2][25][26]

-

Principle: Air is extracted from the ice core samples and its this compound concentration is measured.

-

Methodology (Continuous Flow Analysis - CFA):

-

Ice Core Melting: An ice core is continuously melted on a heated melter head in a clean environment.[27][28]

-

Air-Water Separation: The meltwater, containing released air bubbles, flows through a debubbling system where the air is continuously extracted from the water.

-

Gas Analysis: The extracted air stream is fed into a gas analyzer, often a gas chromatograph or a laser spectrometer, for high-resolution, semi-continuous measurement of this compound concentration.[27]

-

Depth Registration: The measured concentrations are precisely correlated with the depth in the ice core, allowing for the reconstruction of past atmospheric levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining this compound sources using stable isotope analysis.

Caption: Workflow for stable isotope analysis of atmospheric this compound to identify emission sources.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Ice Core this compound Analytical Techniques, Chronology and Concentration History Changes: A Review [ideas.repec.org]

- 3. This compound, the omnipresent and elusive “second” greenhouse gas | Copernicus [atmosphere.copernicus.eu]

- 4. This compound and climate change | Stanford Doerr School of Sustainability [sustainability.stanford.edu]

- 5. gml.noaa.gov [gml.noaa.gov]

- 6. This compound: A crucial opportunity in the climate fight - Environmental Defense Fund [edf.org]

- 7. unep.org [unep.org]

- 8. epa.gov [epa.gov]

- 9. iea.org [iea.org]

- 10. visualizingenergy.org [visualizingenergy.org]

- 11. Improved Constraints on Global this compound Emissions and Sinks Using δ 13C‐CH4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gfdl.noaa.gov [gfdl.noaa.gov]

- 13. globalcarbonproject.org [globalcarbonproject.org]

- 14. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Atmospheric this compound - Wikipedia [en.wikipedia.org]

- 17. Methods for Measuring and Estimating this compound Emission from Ruminants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. How can we measure this compound emissions from commercial farms? – Dairy [dairy.extension.wisc.edu]

- 20. essd.copernicus.org [essd.copernicus.org]

- 21. ESSD - An expert survey on chamber measurement techniques and data handling procedures for this compound fluxes [essd.copernicus.org]

- 22. Radiocarbon Analysis of this compound, Other C1 Gases - SGS Beta [radiocarbon.com]

- 23. research.noaa.gov [research.noaa.gov]

- 24. Carbon isotopic analysis of atmospheric this compound by isotope-ratio-monitoring gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 27. A new method for high-resolution this compound measurements on polar ice cores using continuous flow analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Unearthing Methane's Hidden Factories: A Technical Guide to Novel Microbial Sources in Terrestrial Ecosystems

For Immediate Release

A deep dive into the burgeoning field of methane microbiology reveals a host of previously unknown microbial players and metabolic pathways, challenging classical understandings of this compound cycling in terrestrial environments. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the latest discoveries, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes to accelerate research and development in this critical area.

The traditional view of terrestrial this compound production has long been centered on a well-defined group of methanogenic archaea operating under strictly anaerobic conditions. However, recent exploratory research has unveiled a more complex and fascinating picture. Novel methanogens have been isolated from a variety of environments, from the frigid soils of the arctic to geothermal hot springs. Furthermore, this compound production has been documented in oxygenated soils and attributed to microorganisms not previously considered capable of methanogenesis, including members of the Bathyarchaeota and Archaeoglobaceae. These discoveries are reshaping our understanding of the global this compound budget and opening new avenues for biotechnological applications and the development of novel therapeutics targeting microbial metabolic pathways.

This guide synthesizes the latest findings on these novel microbial this compound sources, providing a foundational resource for researchers. It details the diverse cast of newly identified methanogens, explores the unconventional metabolic pathways they employ, and presents the cutting-edge experimental techniques used to uncover them.

Data Presentation: A Quantitative Look at Novel Methanogenesis

To facilitate comparative analysis, the following tables summarize key quantitative data from recent studies on novel microbial this compound sources.

Table 1: this compound Production Rates from Novel Microbial Sources in Terrestrial Ecosystems

| Microbial Source/Ecosystem | This compound Production Rate | Temperature (°C) | Pressure (atm) | Substrate(s) | Reference(s) |

| Methanoglobus nevadensis (Enrichment from terrestrial hot spring) | This compound detected | 75-85 | Ambient | Xyloglucan and derived sugars, H₂ | [1][2] |

| Oxic Soils (Freshwater wetland) | Up to 10 times greater than anoxic soils | Not specified | Ambient | Not specified | [3] |

| Psychrotolerant Methanogens (Cold terrestrial habitats) | Growth observed | 1-5 | Ambient | Not specified | [4] |

| Thermophilic Methanogen (Strain DL9LZB001 from hot spring) | This compound produced | 65 (optimum) | Ambient | H₂, CO₂ | [5] |

Table 2: Abundance of Novel Methanogenic Archaea in Terrestrial Environments

| Methanogen Group | Terrestrial Environment | Relative Abundance | Method of Quantification | Reference(s) |

| Methanosarcina and Methanocella | Globally distributed aerated upland soils | Dominant methanogens detected | 16S rRNA gene and mcrA gene sequencing | [6] |

| Methanobacterium and Methanosphaerula | High-CO₂ terrestrial subsurface | 41.4% to 93.7% in active enrichments | 16S rRNA gene sequencing | [7] |

| Novel species of Methanothrix | Oxic soils of a freshwater wetland | Genomes reconstructed from metagenomic data | Metagenomics | [3] |

| Bathyarchaeota (BA1 and BA2) | Oxygen-deficient, low-sulfur environments | Detected via DNA sequences | Metagenomics | [8] |

Experimental Protocols: Methodologies for Exploring Novel Methanogenesis

This section provides detailed protocols for key experiments cited in the exploration of novel microbial this compound sources.

Protocol 1: Enrichment and Isolation of Novel Methanogens from Terrestrial Subsurface Samples

This protocol is adapted from the methodology used for the enrichment of methanogens from high-CO₂ terrestrial subsurface environments.[7][9]

1. Sample Preparation and Medium Formulation:

- Collect drill core samples from the desired depth under aseptic and anaerobic conditions.

- Prepare a minimal mineral medium (e.g., modified DSMZ medium 141c) under a H₂/CO₂ (80:20, v/v) headspace. The medium should contain essential minerals, trace elements, and a reducing agent (e.g., cysteine-HCl and Na₂S·9H₂O) to maintain a low redox potential. Resazurin can be added as a redox indicator.

2. Enrichment Culture Setup:

- In an anaerobic chamber, inoculate the prepared medium with sediment or rock material from the drill core samples.

- Pressurize the headspace of the culture vessels with the H₂/CO₂ gas mixture.

- Incubate the cultures at a temperature relevant to the in-situ conditions of the sampling site.

3. Monitoring Methanogenic Activity:

- Periodically measure the this compound concentration in the headspace of the enrichment cultures using gas chromatography (GC).

- Monitor microbial growth by measuring the optical density (OD) at 600 nm.

4. Isolation of Pure Cultures:

- For cultures showing significant methanogenic activity, perform serial dilutions in fresh anaerobic medium.

- Employ the Hungate roll-tube technique or deep agar dilution series to obtain isolated colonies.

- Pick individual colonies inside an anaerobic chamber and transfer them to fresh liquid medium to establish pure cultures.

5. Verification of Purity and Identification:

- Check the purity of the isolates by microscopy and by sequencing the 16S rRNA gene.

- Further characterize the isolates by sequencing the functional marker gene for methanogenesis, mcrA.

Protocol 2: Metagenomic Analysis of Soil Samples to Identify Novel Methanogens

This protocol outlines a general workflow for metagenomic analysis to identify and characterize novel this compound-producing microbes from soil.[10][11]

1. DNA Extraction:

- Extract total genomic DNA from soil samples using a commercially available soil DNA extraction kit, following the manufacturer's instructions.

2. Library Preparation and Sequencing:

- Prepare a sequencing library from the extracted DNA.

- Perform high-throughput sequencing on a platform such as Illumina.

3. Quality Control and Pre-processing of Sequencing Reads:

- Use tools like FastQC to assess the quality of the raw sequencing reads.

- Trim low-quality bases and remove adapter sequences using tools like Trimmomatic.

4. Metagenome Assembly:

- Assemble the high-quality reads into longer contiguous sequences (contigs) using a metagenome assembler like MEGAHIT or SPAdes.

5. Gene Prediction and Annotation:

- Predict protein-coding genes from the assembled contigs using a tool like Prodigal.

- Annotate the predicted genes by searching against protein databases (e.g., NCBI nr, KEGG, COG) using tools like BLAST or Diamond.

6. Metagenome Binning:

- Group contigs into draft genomes, known as Metagenome-Assembled Genomes (MAGs), based on sequence composition and coverage using binning tools like MetaBAT2 or MaxBin.

7. Taxonomic and Functional Analysis of MAGs:

- Assess the completeness and contamination of the MAGs using CheckM.

- Determine the taxonomy of the MAGs using tools like GTDB-Tk.

- Analyze the metabolic potential of the MAGs, specifically looking for genes involved in methanogenesis (e.g., mcr gene cluster).

Protocol 3: Stable Isotope Probing (SIP) to Identify Active Methanogens

This protocol describes the use of stable isotope probing to identify microorganisms actively involved in this compound cycling.[1][12][13]

1. Microcosm Setup:

- Prepare soil or sediment microcosms in sealed containers.

- Introduce a stable isotope-labeled substrate. For example, to trace carbon flow, use ¹³C-labeled substrates such as ¹³C-acetate or ¹³CO₂. For nitrogen assimilation, use ¹⁵N-labeled ammonium chloride.

2. Incubation:

- Incubate the microcosms under controlled conditions (temperature, light, oxygen levels) that mimic the natural environment.

3. Nucleic Acid or Protein Extraction:

- At different time points, sacrifice replicate microcosms and extract total DNA, RNA, or proteins from the samples.

4. Isopycnic Centrifugation:

- Separate the labeled ("heavy") nucleic acids or proteins from the unlabeled ("light") ones by density gradient ultracentrifugation using cesium chloride (for DNA) or cesium trifluoroacetate (for RNA and proteins).

5. Analysis of Labeled Biomolecules:

- Fractionate the density gradient and quantify the amount of nucleic acid or protein in each fraction.

- Identify the fractions containing the labeled biomolecules.

- Analyze the labeled DNA or RNA by sequencing the 16S rRNA or functional genes to identify the active microorganisms that have incorporated the stable isotope.

- Analyze the labeled proteins using proteomics techniques (e.g., LC-MS/MS) to identify the expressed proteins and link them to specific metabolic functions and organisms.

Mandatory Visualization: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows in the study of novel microbial this compound sources.

Caption: Simplified pathway of hydrogenotrophic methanogenesis.

Caption: Simplified pathway of acetoclastic methanogenesis.

Caption: Workflow for metagenomic analysis of novel methanogens.

Caption: Experimental workflow for Stable Isotope Probing (SIP).

References

- 1. Proteomic Stable Isotope Probing Reveals Biosynthesis Dynamics of Slow Growing this compound Based Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A Novel Laboratory-Scale Mesocosm Setup to Study this compound Emission Mitigation by Sphagnum Mosses and Associated Methanotrophs [frontiersin.org]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of a Novel Thermophilic Methanogen and the Evolutionary History of the Class Methanobacteria [mdpi.com]

- 6. Novel complete methanogenic pathways in longitudinal genomic study of monogastric age-associated archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Enrichment of rare methanogenic Archaea shows their important ecological role in natural high-CO2 terrestrial subsurface environments [frontiersin.org]

- 8. Design of PCR Primers for the mcrA Genes Detection of Methanogen Communities | Scientific.Net [scientific.net]

- 9. Enrichment of rare methanogenic Archaea shows their important ecological role in natural high-CO2 terrestrial subsurface environments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. stud.epsilon.slu.se [stud.epsilon.slu.se]

- 11. Metagenomic Sequencing Data: Step-by-Step Guide From Quality Check to Insights - CD Genomics [cd-genomics.com]

- 12. Stable Isotope Probing to Study Functional Components of Complex Microbial Ecosystems | Springer Nature Experiments [experiments.springernature.com]

- 13. Stable-isotope probing - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Basic Chemical and Physical Properties of Methane under Atmospheric Conditions

Audience: Researchers, Scientists

Introduction

Methane (CH₄) is a colorless, odorless gas that is the simplest alkane and the primary component of natural gas.[1][2][3] Under standard atmospheric conditions, it exists as a gas and plays a significant role as a potent greenhouse gas and a crucial component in atmospheric chemistry.[1][4] Its abundance and chemical properties make it an important fuel source, producing more heat per mass unit than other complex hydrocarbons.[1] This guide provides a detailed overview of the fundamental physical and chemical properties of this compound, methodologies for their determination, and its primary atmospheric reaction pathway.

Physical Properties of this compound

This compound is a colorless, odorless, and transparent gas at standard temperature and pressure.[1] It is lighter than air and only slightly soluble in water.[2] The key physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | CH₄ |

| Molar Mass | 16.043 g/mol [3][5] |

| Boiling Point | -161.5 °C (-258.7 °F; 111.7 K) at 1 atm[1][6][7] |

| Melting Point | -182.5 °C (-296.5 °F; 90.7 K)[1][2] |

| Gas Density | 0.717 kg/m ³ (or 0.717 g/L) at 0 °C, 1 atm[1][8] 0.657 kg/m ³ (or 0.657 g/L) at 25 °C, 1 atm[1] |

| Liquid Density | 422.8 g/L at -162 °C[1] |

| Solubility in Water | 22.7 mg/L[1] 0.025 g/L at 20.0°C and 1.0 atm[9] |

| Appearance | Colorless, odorless gas[1][2][3] |

Chemical Properties and Atmospheric Reactivity

This compound is a relatively stable compound, but it undergoes significant chemical reactions in the atmosphere, primarily driven by its flammability and its interaction with atmospheric radicals.

| Property | Value / Description |

| Flammability Limits in Air | 4.4% – 17% by volume.[1][10][11] Mixtures within this range are explosive.[2] |

| Heat of Combustion | 891 kJ/mol.[1] this compound produces more heat per mass unit (55.7 kJ/g) compared to other hydrocarbons.[1] |

| Atmospheric Lifetime | Approximately 9 to 12 years.[4] |

| Primary Sink | The main atmospheric sink for this compound (~90%) is oxidation by the hydroxyl radical (OH), primarily in the troposphere.[12] This reaction is the rate-limiting step in this compound's atmospheric oxidation chain.[13] |

| Combustion Reaction | When ignited in the presence of oxygen, this compound undergoes combustion to produce carbon dioxide and water, releasing a significant amount of energy (exothermic reaction).[2][11] CH₄ + 2O₂ → CO₂ + 2H₂O |

| Greenhouse Effect | This compound is a potent greenhouse gas, accounting for about 20% of the total radiative forcing from all long-lived and globally mixed greenhouse gases as of 2021.[1] Its global warming potential is 34 times higher than CO₂ over 100 years and 86 times higher over 20 years.[4] |

Experimental Protocols

The determination of this compound's physical properties relies on established experimental methodologies. Below are descriptions of the principles behind key measurements.

Determination of Boiling Point

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure, causing it to transition from a liquid to a gas.[6]

-